(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-24-18-10-9-16(28-2)12-19(18)30-22(24)23-20(26)13-29-14-21(27)25-11-5-7-15-6-3-4-8-17(15)25/h3-4,6,8-10,12H,5,7,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXIMCVJJOKHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that integrates various pharmacologically active moieties. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a complex structure combining a thiazole ring, a quinoline derivative, and an acetamide group. The molecular formula is , with a molecular weight of approximately 356.44 g/mol. Its structural components suggest potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of similar quinoline derivatives. For instance, compounds with quinoline structures have shown significant activity against both Gram-positive and Gram-negative bacteria:
| Compound | MIC (mg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 0.004 - 0.03 | E. coli, S. aureus |
| Compound B | 0.008 - 0.06 | P. aeruginosa, M. flavus |
In comparative studies, quinoline derivatives exhibited MIC values lower than those of standard antibiotics like ampicillin and streptomycin, indicating superior potency in some cases .
Antifungal Activity
The compound's antifungal properties were evaluated against various fungal strains. The minimum inhibitory concentration (MIC) results indicated that:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| T. viride | 0.004 |
| A. fumigatus | 0.06 |
These findings suggest that the compound may be effective in treating fungal infections, particularly those caused by T. viride, which was the most sensitive strain tested .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 - 15 |
| HeLa (cervical cancer) | 5 - 10 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancer cells:
- Inhibition of DNA gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, leading to impaired DNA replication.
- Apoptosis induction : In cancer cells, quinoline derivatives may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Antibacterial Efficacy : A study involving a series of synthesized quinoline derivatives demonstrated that compounds with similar structural features as (Z)-2 exhibited remarkable antibacterial activity against resistant strains of E. coli and S. aureus. The study concluded that structural modifications could enhance potency further .
- Anticancer Studies : Preclinical trials on derivatives containing the thiazole moiety showed promising results in inhibiting tumor growth in xenograft models, with significant reductions in tumor size observed after treatment .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing both quinoline and thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of 3,4-dihydroquinoline have been shown to inhibit tumor growth by inducing apoptosis in cancer cells . The incorporation of the thiazole moiety may enhance this effect by targeting specific cancer pathways.
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as an inhibitor of key inflammatory enzymes such as 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes—mediators of inflammation . This positions it as a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. The presence of both the quinoline and thiazole rings may contribute synergistically to antibacterial and antifungal activities, warranting further exploration in this domain .
Case Study 1: Anticancer Efficacy
In a study published in Der Pharma Chemica, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds similar to (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibited potent cytotoxic effects against prostate cancer cells . This supports the hypothesis that modifications on the quinoline scaffold can lead to enhanced therapeutic profiles.
Case Study 2: Anti-inflammatory Mechanism
A computational study highlighted the potential of similar compounds as selective inhibitors of 5-lipoxygenase. The docking studies revealed favorable binding interactions, suggesting that modifications to the acetamide portion could improve efficacy against inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Pharmacological and Physicochemical Properties
- Lipophilicity : The 6-methoxy and 3-methyl groups on the benzothiazole enhance hydrophilicity compared to trifluoromethyl-substituted analogues (e.g., compound 19 in ), which exhibit higher logP values .
- Bioactivity: While the target compound’s activity remains uncharacterized, structurally related benzothiazole-thioacetamides demonstrate kinase inhibition (e.g., CK1-specific inhibitors in ) and antimicrobial properties . The dihydroquinoline moiety may confer unique selectivity for quinone-dependent enzymes.
Stability and Conformational Analysis
- Z/E Isomerism: The Z-configuration at the benzothiazolylidene-acetamide bond is stabilized by intramolecular hydrogen bonding, a feature absent in non-planar analogues like 4g–4n () .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-...acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving thiazole and quinoline precursors. Key steps include:
- Coupling reactions : Thiol-alkylation between a thioacetamide intermediate and a 3,4-dihydroquinoline-derived oxoethyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Catalysts : Triethylamine or sodium hydride is used to deprotonate intermediates and drive acyl transfer reactions .
Yield optimization (typically 60-75%) requires precise temperature control (0–25°C) and inert atmospheres to prevent oxidation . Purity (>95%) is achieved via HPLC or column chromatography .
Q. Which analytical techniques are most reliable for structural elucidation and purity validation?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and quinoline moieties. Key signals include aromatic protons at δ 6.8–7.5 ppm and methylene groups in the dihydroquinoline ring (δ 2.5–3.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 500–550) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity and detect side products .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to quantify IC₅₀ values .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) for GPCR or nuclear receptor targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations or MS fragments) require:
- 2D NMR : HSQC and HMBC to clarify connectivity, especially for overlapping signals in the thiazole-quinoline region .
- Isotopic labeling : ¹⁵N/¹³C-labeled precursors to trace ambiguous peaks .
- Computational validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. What strategies enhance bioavailability through structural modifications?
- Methodological Answer :
- Prodrug design : Introduce ester or amide groups at the thioether or acetamide positions to improve solubility .
- Lipophilicity tuning : Replace methoxy groups with trifluoromethyl or halogens to modulate logP values .
- Salt formation : Hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .
Q. How can reaction mechanisms be validated to address unexpected byproducts?
- Methodological Answer :
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-determining steps .
- Isotope tracing : Use deuterated solvents (e.g., D₂O) or ³⁴S-labeled reagents to track sulfur participation in thiol-alkylation .
- Computational modeling : Transition state analysis (e.g., using Gaussian or ORCA) to predict competing pathways .
Q. What experimental design principles optimize reaction conditions for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify interactions .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions in exothermic steps (e.g., acylation) .
- Process analytical technology (PAT) : In-line Raman spectroscopy monitors real-time reaction progress .
Q. Which computational methods predict target interactions and SAR trends?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide to simulate binding to kinases (e.g., EGFR) or tubulin .
- MD simulations : GROMACS or AMBER to assess binding stability and conformational changes over 100+ ns trajectories .
- QSAR modeling : Partial least squares (PLS) regression to correlate substituent effects (e.g., Hammett σ) with bioactivity .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies may arise from:
- Metabolic instability : Incubate the compound with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .
- Tissue distribution studies : Radiolabel the compound and quantify accumulation in target organs via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
